molecular formula C7H16 B1627126 Heptane-1-13C CAS No. 75560-45-1

Heptane-1-13C

Cat. No. B1627126
CAS RN: 75560-45-1
M. Wt: 101.19 g/mol
InChI Key: IMNFDUFMRHMDMM-OUBTZVSYSA-N
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Description

Heptane-1-13C is a stable isotope with a linear formula of CH3(CH2)513CH3 . It has a molecular weight of 101.19 and is used in various scientific applications .


Molecular Structure Analysis

The molecular structure of Heptane-1-13C is represented by the linear formula CH3(CH2)513CH3 . The 13C NMR spectra provide direct evidence of 4 different carbon atom environments for the 7 carbon atoms in the Heptane-1-13C molecule .


Physical And Chemical Properties Analysis

Heptane-1-13C is a liquid at room temperature with a density of 0.691 g/mL at 25°C . It has a boiling point of 98°C and a melting point of -91°C . The refractive index n20/D is 1.378 .

Scientific Research Applications

NMR Spectroscopy and Structural Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy utilizing Heptane-1-13C has been pivotal in structural elucidation and understanding molecular dynamics. Comparative studies involving chiral derivatives of heptane have demonstrated the use of 13C NMR in revealing conformational differences and molecular dynamics through solid-state NMR spectroscopic studies. The application of 13C NMR spectroscopy was further validated by cross-polarization magic-angle spinning and 2D PASS experiments to achieve comprehensive structural assignments (Jaworska et al., 2012).

Chemical Separation and Analysis

The use of Heptane-1-13C in the separation of binary mixtures based on gamma infinity data measurements has been explored, highlighting its role in refining separation techniques. Notable work includes the determination of activity coefficients at infinite dilution for various solutes, emphasizing the attractive capacity of heptane in studied separation cases. This research provides insights into the potential use of certain ionic liquids as entrainers in liquid-liquid extraction, leveraging the properties of heptane (Karpińska & Wlazło, 2020).

Material Science and Fuel Analysis

Heptane-1-13C has been a subject of interest in material science, particularly in studying the properties of materials like silica aerogels. Quantitative NMR spectroscopy provided robust quantification of the surface chemistry of ambient pressure dried, hydrophobic silica aerogels, enhancing our understanding of these materials' chemical modifications and properties (Malfait et al., 2015). Additionally, it has been instrumental in combustion and fuel studies, particularly in understanding the conversion rates to particulate matter of various fuel hydrocarbon molecules. The use of 13C labeling experiments served as an atomic tracer, enhancing the precision in studying combustion-related phenomena (Eveleigh et al., 2016).

Safety And Hazards

Heptane-1-13C is a highly flammable liquid and vapor . It may cause skin irritation and drowsiness or dizziness . It may be fatal if swallowed and enters airways . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Hyperpolarized 13C MRI, which uses isotopes like Heptane-1-13C, is an emerging molecular imaging technique. It allows rapid, noninvasive, and pathway-specific investigation of dynamic metabolic and physiologic processes . This technology is being translated for clinical investigation, with potential roles and emerging clinical applications of HP [1-13C] pyruvate MRI being highlighted . The future directions aim to advance the basic understanding of metabolism, improve disease diagnosis, and accelerate treatment assessment .

properties

IUPAC Name

(113C)heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16/c1-3-5-7-6-4-2/h3-7H2,1-2H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNFDUFMRHMDMM-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584045
Record name (1-~13~C)Heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptane-1-13C

CAS RN

75560-45-1
Record name (1-~13~C)Heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75560-45-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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